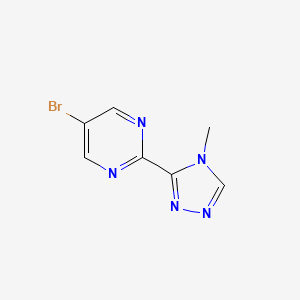

5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c1-13-4-11-12-7(13)6-9-2-5(8)3-10-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNKTOAKFWNUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Chlorine Displacement Using Triazole Derivatives

The most widely reported method involves substituting chlorine atoms on 5-bromo-2,4-dichloropyrimidine with 4-methyl-1,2,4-triazole-3-thiol. As detailed in, this process occurs in acetonitrile with triethylamine (Et₃N) as a base, yielding 95% of the intermediate 3-[(5-bromo-2-chloro-6-methylpyrimidin-4-yl)thio]-5-methyl-4H-1,2,4-triazol-4-amine. Subsequent displacement of the remaining chlorine atom at position 2 with secondary amines (e.g., pyrrolidine) under reflux conditions in ethanol generates the target compound in 78–93% yield.

Mechanistic Insight

The sulfur atom in the triazole-thiol acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. Steric hindrance from the methyl group at position 6 directs substitution to C2 rather than C4.

Optimization Parameters

One-Pot Synthesis via Sodium Hydride-Mediated Alkylation

A patent describes a one-pot method using 5-bromo-2,4-dichloro-6-methylpyrimidine and 1-amino-2-mercapto-5-methyl-1,2,4-triazole. Sodium hydride (NaH) in dry DMF facilitates simultaneous deprotonation of the triazole-thiol and nucleophilic substitution at C2. This method reduces reaction steps, achieving 78% yield after recrystallization from ethanol.

Critical Considerations

- Moisture Sensitivity: NaH requires anhydrous conditions to prevent hydrolysis.

- Side Reactions: Over-alkylation is mitigated by controlling stoichiometry (1:1 molar ratio of pyrimidine to triazole-thiol).

Cyclocondensation Strategies

Microwave-Assisted Cyclization of Aminopyrimidines

A modified approach from employs microwave irradiation to condense 5-bromo-2-aminopyrimidine with acetylacetone and 4-methyl-1,2,4-triazole-3-carbaldehyde. This three-component reaction in ethanol with acetic acid catalysis yields 72–85% of the target compound within 2 hours. Microwave heating enhances reaction homogeneity and reduces byproduct formation compared to conventional thermal methods.

Advantages

Acid-Catalyzed Ring Closure

As reported in, 5-bromo-2-hydrazinylpyrimidine reacts with trimethyl orthoformate in acetic acid to form the triazole ring. The reaction proceeds via intermediate hydrazone formation, followed by cyclodehydration at 120°C. Yields of 68% are achieved after column chromatography.

Limitations

- Purification Challenges: Requires silica gel chromatography to separate regioisomers.

- Acid Sensitivity: Substrates with acid-labile groups are incompatible.

Transition Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A click chemistry approach from functionalizes 5-bromo-2-chloro-4-methylpyrimidine with a propargyl ether group, which subsequently reacts with 4-methyl-1,2,4-triazol-3-yl azide under Cu(I) catalysis. This method achieves 82% yield with excellent regioselectivity (1,4-triazole isomer).

Reaction Conditions

- Catalyst: CuI (10 mol%) with phenylenediamine ligand.

- Solvent: DMF at 60°C for 12 hours.

- Work-Up: Extraction with ethyl acetate and washing with NH₄OH to remove copper residues.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The triazole ring can participate in redox reactions, altering its electronic properties.

Cyclization: The compound can form additional heterocyclic structures through cyclization reactions.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted pyrimidines and triazoles with various functional groups.

- Cyclized heterocyclic compounds with enhanced biological activity .

Scientific Research Applications

Anticancer Activity

5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds can suppress the ERK signaling pathway, leading to apoptosis in cancer cells. For instance, a study demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, including MGC-803 cells, by inducing cell cycle arrest and regulating apoptosis-related proteins .

Antimicrobial Properties

The antimicrobial activity of 5-bromo-pyrimidine derivatives has been extensively studied. Compounds derived from this structure have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that certain derivatives were more effective than established antibiotics like Dasatinib in inhibiting microbial growth . This makes them promising candidates for developing new antimicrobial agents.

Synthetic Methods

The synthesis of this compound can be achieved through various methods. A notable approach involves the reaction of 2-bromomalonaldehyde with amidine compounds to yield the desired pyrimidine structure in a one-step process. This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production .

Structural Characterization

The structural characterization of this compound has been carried out using techniques such as NMR spectroscopy and mass spectrometry. The compound's planar triazolopyrimidine ring system has been confirmed through crystallographic studies . The presence of the bromine atom at the 5-position significantly influences the compound's reactivity and biological activity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Findings and Data Gaps

- SAR Studies : The 4-methyl-1,2,4-triazol-3-yl group is critical for mimicking imidazole’s FT inhibition , but further studies are needed to quantify the bromine’s role in potency.

- Solubility and Pharmacokinetics : Empirical data on solubility, logP, and metabolic stability are absent but essential for preclinical development.

Biological Activity

5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine is a heterocyclic compound notable for its dual structural features derived from pyrimidine and triazole rings. This compound has garnered significant attention in medicinal chemistry due to its promising biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies while presenting relevant data in tabular format.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 240.06 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring and a 4-methyl-1,2,4-triazole moiety at the 2-position.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly against various kinases and deacetylases.

- Antiviral Activity : It exhibits significant antiviral properties by interfering with viral replication processes.

- Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antiviral Properties

Research indicates that this compound demonstrates notable antiviral activity. For instance, it has been effective against several viral strains by inhibiting their replication in vitro.

Anticancer Activity

The compound has been evaluated for its anticancer effects across various cancer cell lines. Notably:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 0.126 |

| HeLa (Cervical) | Not specified |

| CaCo-2 (Colon) | Not specified |

In studies, it was observed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. Its selectivity index indicates a preferential effect on cancerous cells over normal cells, suggesting potential for therapeutic applications in oncology .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

- In Vitro Cytotoxicity : A study demonstrated that the compound displayed cytotoxic effects against multiple tumor cell lines including human cervical (HeLa) and colon adenocarcinoma (CaCo-2). The results indicated a strong correlation between concentration and cytotoxicity .

- Antiviral Efficacy : Another investigation focused on the compound's efficacy against viral infections showed a significant reduction in viral load in treated cells compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of pyrimidine precursors using agents like sodium monobromoisocyanurate under controlled conditions ensures selective substitution at the 5-position . A triazole ring can be introduced via condensation reactions, such as reacting 4-methyl-1,2,4-triazole-3-thiol derivatives with halogenated pyrimidines in polar solvents (e.g., DMF) at elevated temperatures .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromine at C5, triazole at C2) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns for bromine .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in studies of analogous bromopyrimidines (e.g., triclinic crystal system, space group , with unit cell parameters Å, Å) .

Q. How is the stability of this compound assessed under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies at 40°C/75% RH over 4 weeks.

- Monitor degradation via HPLC and FTIR to detect hydrolysis or oxidation byproducts .

- Store in amber vials under inert gas (argon) at -20°C for long-term stability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology :

- Use single-crystal X-ray diffraction (SC-XRD) to determine bond angles, torsion angles, and intermolecular interactions. For example, a study on a related bromopyrimidine revealed a triclinic lattice (, ) with hydrogen bonding between the triazole N-H and pyrimidine N atoms .

- Refine data using SHELXTL or similar software, ensuring for high precision .

- Data Contradiction : If experimental bond lengths deviate from DFT calculations, validate via Hirshfeld surface analysis to assess packing effects .

Q. What strategies optimize the antimicrobial activity of this compound?

- Methodology :

- Synthesize derivatives by modifying the triazole or pyrimidine moieties (e.g., substituting bromine with electron-withdrawing groups).

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). A derivative with a decylthio group showed MIC values of 125 µg/ml .

- Use SAR analysis to correlate substituent electronegativity with bioactivity .

Q. How can contradictory bioassay results be addressed in pharmacological studies?

- Methodology :

- Replicate assays in triplicate with independent batches of the compound.

- Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cell line viability (e.g., MTT assay for cytotoxicity) .

- Use statistical tools (e.g., ANOVA) to assess significance of activity variations .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.